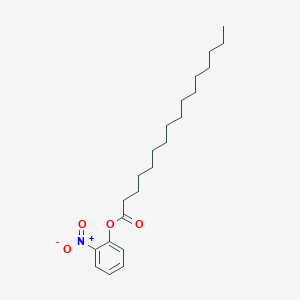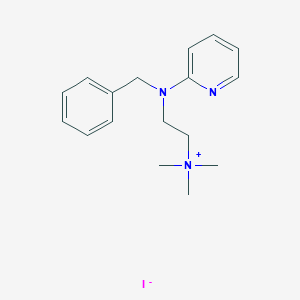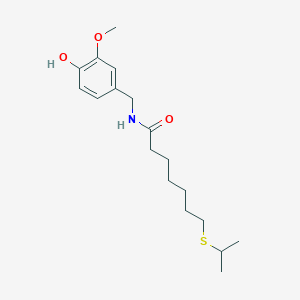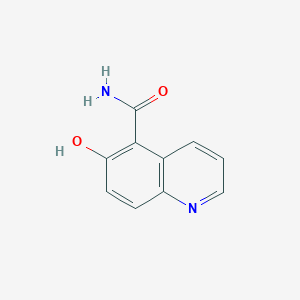
2-ニトロフェニルパルミテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitrophenyl palmitate is a useful research compound. Its molecular formula is C22H35NO4 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitrophenyl palmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrophenyl palmitate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
リパーゼアッセイ
2-ニトロフェニルパルミテートは、リパーゼアッセイでよく用いられます . リパーゼは、トリグリセリドやその他のエステル化された基質の変換に関与する酵素です。 リパーゼは、単純な微生物から哺乳類まで、広範囲の生物の基本的な代謝に関与しています . リパーゼをバイオセンサーやバイオアッセイの一部として使用できる分析化学におけるリパーゼの使用は、関心の高まっている用途です .
バイオセンサーとバイオアッセイ
リパーゼは、幅広い基質特異性と良好な市販性があるため、バイオセンサーの構築によく用いられます . 2-ニトロフェニルパルミテートは、これらのバイオセンサーの基質として使用でき、物理的に測定可能な信号を提供します .
加水分解に関する研究
加水分解に関する研究では、2-ニトロフェニルパルミテートを基質として使用できます。 たとえば、トリパルミチンからジパルミチンとパルミテートへの加水分解は、酵母サッカロマイセス・セレビシエのリパーゼについて説明されています .
リゾホスホリパーゼの安定性と活性の向上
ある研究では、ピロコッカス・アビシー(Pa-LPL)由来のリゾホスホリパーゼのN末端に6xHis-SUMOタグを融合した結果、4-ニトロフェニルブチレートの加水分解に対するVmaxが2.4倍増加したことが示されています . これは、2-ニトロフェニルパルミテートを同様の研究で使用して、他の酵素の安定性と活性を向上させることができる可能性があることを示唆しています .
植物油の脱ガム処理
上記研究で生成されたSUMO融合酵素は、工業規模での植物油の脱ガム処理のための重要な候補となる可能性があります . 4-ニトロフェニルブチレートと2-ニトロフェニルパルミテートの構造的な類似性から、2-ニトロフェニルパルミテートも同様の用途で使用できる可能性があります
将来の方向性
: Zhang, W., Wang, B., Ma, C., Pang, X., & Lv, J. (2021). A clarifying reagent and microplate-based method for the high-throughput analysis of lipase activity in milk. European Food Research and Technology, 247(9), 2161–2169. Link : A clarifying reagent and microplate-based method for the high-throughput analysis of lipase activity in milk. European Food Research and Technology. (2021). PDF : 2-Nitrophenyl palmitate | Biochemical Assay Reagent. MedChemExpress. Link
作用機序
Target of Action
2-Nitrophenyl palmitate is a biochemical reagent used in life science research . .
Mode of Action
It’s known that similar compounds, such as p-nitrophenyl palmitate (pnpp), are used in assays to measure the activity of enzymes like lipases and esterases . These enzymes catalyze the hydrolysis of pNPP, releasing p-nitrophenol (pNP), which can be quantified by its absorbance at 410 nm .
Biochemical Pathways
It’s known that lipases, which can act on similar compounds, are involved in lipid metabolism .
Result of Action
The hydrolysis of similar compounds like p-nitrophenyl palmitate by lipases and esterases results in the release of p-nitrophenol, which can be quantified spectrophotometrically .
Action Environment
It’s known that the spectrophotometric analysis of p-nitrophenol, a product of the hydrolysis of similar compounds, requires careful control of ph and temperature for reliable determinations .
生化学分析
Biochemical Properties
2-Nitrophenyl palmitate interacts with lipases, which are enzymes responsible for the conversion of triglycerides and other esterified substrates . The hydrolysis of 2-Nitrophenyl palmitate by lipases results in the production of 4-nitrophenol and palmitate .
Cellular Effects
The cellular effects of 2-Nitrophenyl palmitate are primarily related to its role as a substrate for lipases. Lipases are involved in the basic metabolism of a wide number of organisms, from simple microorganisms to mammals . The hydrolysis of 2-Nitrophenyl palmitate by lipases can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Nitrophenyl palmitate involves its hydrolysis by lipases. This process involves nucleophilic attack by a serine residue located within the active site of the lipase to produce an acylated enzyme and alcohol product, followed by nucleophilic addition of a water molecule to liberate the fatty acid .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Nitrophenyl palmitate in laboratory settings are related to its hydrolysis by lipases. The efficiency of product formation increases as the temperature is raised
Metabolic Pathways
2-Nitrophenyl palmitate is involved in the metabolic pathway of lipases, which are responsible for the conversion of triglycerides and other esterified substrates
Transport and Distribution
It is known that lipases, which interact with 2-Nitrophenyl palmitate, are frequently used in biosensor construction due to their wide substrate specificity .
Subcellular Localization
It is known that lipases, which interact with 2-Nitrophenyl palmitate, are frequently used in biosensor construction due to their wide substrate specificity .
特性
IUPAC Name |
(2-nitrophenyl) hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)27-21-18-16-15-17-20(21)23(25)26/h15-18H,2-14,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOWMQLOYNJICV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399034 |
Source


|
| Record name | 2-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-26-9 |
Source


|
| Record name | 2-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)

